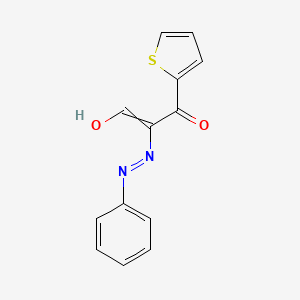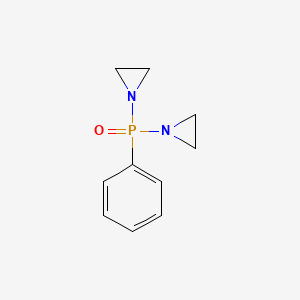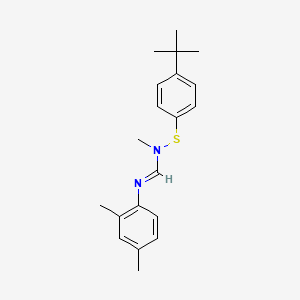
(R)-2-(2-Oxopyrrolidin-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Oxopyrrolidin-1-YL)propanoic acid is a chiral compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Oxopyrrolidin-1-YL)propanoic acid typically involves the reaction of a suitable pyrrolidinone derivative with a propanoic acid precursor. One common method is the condensation reaction between 2-pyrrolidinone and ®-2-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Oxopyrrolidin-1-YL)propanoic acid may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Flow microreactor systems have been employed to achieve sustainable and efficient synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-Oxopyrrolidin-1-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyrrolidinone derivatives.
Applications De Recherche Scientifique
®-2-(2-Oxopyrrolidin-1-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(2-Oxopyrrolidin-1-YL)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Oxopyrrolidin-1-YL)propanoic acid: The enantiomer of the compound, which may have different biological activities.
2-(2-Oxopyrrolidin-1-YL)butanoic acid: A similar compound with a butanoic acid moiety instead of propanoic acid.
2-(2-Oxopyrrolidin-1-YL)acetic acid: A related compound with an acetic acid moiety.
Uniqueness
®-2-(2-Oxopyrrolidin-1-YL)propanoic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidinone ring and a propanoic acid moiety
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(2R)-2-(2-oxopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1 |
Clé InChI |
SDWWBSPLLLYOJH-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C(=O)O)N1CCCC1=O |
SMILES canonique |
CC(C(=O)O)N1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)


![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)




![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)


